2-Methoxy-6-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(piperazin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of a methoxy group at the 2-position and a piperazin-1-ylmethyl group at the 6-position of the phenol ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol involves several steps. One common method includes the reaction of 2-methoxyphenol with piperazine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methoxy-6-(piperazin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-6-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition is achieved through the compound’s binding to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
Comparison with Similar Compounds
2-Methoxy-6-(piperazin-1-ylmethyl)phenol can be compared with other similar compounds, such as:
2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound has a similar structure but includes additional substituents that may enhance its biological activity.
2-(4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: This derivative also shows significant anti-inflammatory activity and can be used as a reference for comparing the efficacy of different substituents.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methoxy-6-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14/h2-4,13,15H,5-9H2,1H3 |
InChI Key |
NIMJOSWOYODNCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.